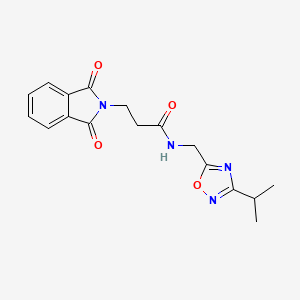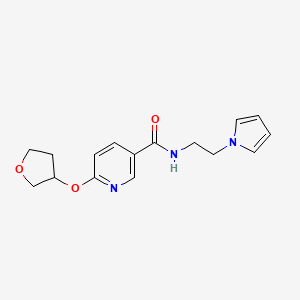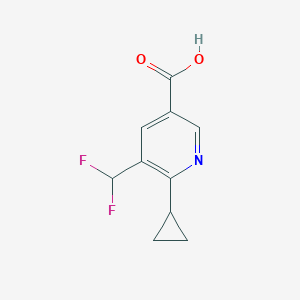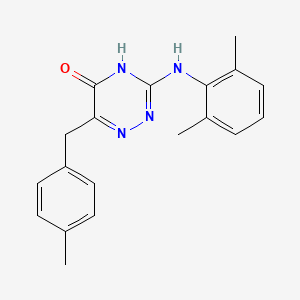
3-(1,3-dioxoisoindolin-2-yl)-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-dioxoisoindolin-2-yl)-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a phthalimide group, an isopropyl group, and an oxadiazole moiety, making it a unique candidate for research and industrial use.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the phthalimide core. One common approach is to react phthalic anhydride with an amine to form phthalimide, followed by further functionalization. The oxadiazole ring can be introduced through cyclization reactions involving hydrazine and carboxylic acids or their derivatives.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The phthalimide group can be oxidized to form phthalic acid derivatives.
Reduction: : The oxadiazole ring can be reduced to form amines or other reduced derivatives.
Substitution: : The isopropyl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Phthalic acid derivatives, such as phthalic acid and its esters.
Reduction: : Amines and other reduced derivatives of the oxadiazole ring.
Substitution: : Compounds with different functional groups attached to the isopropyl group.
科学的研究の応用
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its derivatives may serve as probes or inhibitors in biological studies.
Medicine: : Potential use in drug development, particularly in targeting specific biological pathways.
Industry: : Applications in materials science, such as the development of new polymers or coatings.
作用機序
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
類似化合物との比較
This compound is unique due to its combination of phthalimide, isopropyl, and oxadiazole groups. Similar compounds may include other phthalimide derivatives or oxadiazole-containing molecules, but the specific arrangement and functional groups in this compound set it apart.
List of Similar Compounds
Phthalimide derivatives
Oxadiazole-containing molecules
Isopropyl-substituted compounds
特性
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c1-10(2)15-19-14(25-20-15)9-18-13(22)7-8-21-16(23)11-5-3-4-6-12(11)17(21)24/h3-6,10H,7-9H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQSOFASWJDKOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CNC(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(2,4-dimethylphenyl)sulfanyl]-N-(3-fluoro-4-morpholinophenyl)acetamide](/img/structure/B2670599.png)
![2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2670601.png)
![(E)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2670602.png)
![8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2670603.png)

![Ethyl 2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2670605.png)
![2-[3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide](/img/structure/B2670608.png)

![2-[(2-chloro-4-fluorophenyl)methyl]-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2670611.png)
![6-Methoxybenzo[d]isothiazole](/img/structure/B2670613.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(p-tolylthio)acetamide hydrochloride](/img/structure/B2670614.png)
![N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2670617.png)
![5-Hydroxy-8-(2-hydroxy-3-methylbut-3-enyl)-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one](/img/structure/B2670618.png)

